4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride is a bicyclic, nitrogen-containing compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 g/mol This compound is known for its unique bicyclic structure, which includes an ethoxy group and an azabicyclohexane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride typically involves a [2+2] cycloaddition reaction. One efficient method includes the photochemical cycloaddition of dichloroketene with allyl chloride, followed by intramolecular displacement of a primary alkyl chloride with tert-butylsulfinamide . This method allows for the formation of the bicyclic ring system in a modular and efficient manner.
Industrial Production Methods
Industrial production of this compound may involve batchwise, multigram preparations. The key synthetic step involves an intramolecular displacement reaction, which is scalable to produce significant quantities of the compound . The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the bicyclic structure.
Substitution: The ethoxy group and other substituents can be replaced through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction performed. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing complex organic molecules and exploring new chemical spaces.
Biology: The compound’s unique structure makes it a valuable tool for studying biological systems and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into unique binding sites, modulating the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride can be compared with other similar compounds, such as:
2-Azabicyclo[2.1.1]hexane hydrochloride: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
4-Methoxy-2-azabicyclo[2.1.1]hexane hydrochloride: Contains a methoxy group instead of an ethoxy group, leading to variations in its applications and interactions.
The uniqueness of this compound lies in its specific substituents and the resulting chemical behavior, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C7H14ClNO |
---|---|
Molekulargewicht |
163.64 g/mol |
IUPAC-Name |
4-ethoxy-2-azabicyclo[2.1.1]hexane;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-9-7-3-6(4-7)8-5-7;/h6,8H,2-5H2,1H3;1H |
InChI-Schlüssel |
ZVYTVOVZWLFENR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC12CC(C1)NC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.